molecular formula C7H3D4FO B1145549 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene CAS No. 1219802-94-4

2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene

Cat. No. B1145549
M. Wt: 130.1529303
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene is a research chemical with the molecular formula C7H3D4FO1. It is not intended for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene. However, the synthesis of similar fluoro-organic compounds often involves electrophilic fluorination2. For instance, the use of 2-fluoro-1,3,5-benzene-tricarboxylic acid as a linker leads to new metal–organic frameworks3.



Molecular Structure Analysis

I couldn’t find specific information on the molecular structure of 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene. However, the molecular formula C7H3D4FO suggests that it contains seven carbon atoms, three hydrogen atoms, four deuterium atoms (a stable isotope of hydrogen), one fluorine atom, and one oxygen atom1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene are not available in the literature I retrieved. However, fluoro-organic compounds are known to show unusual properties and behavior in comparison with their non-fluorinated counterparts3.



Physical And Chemical Properties Analysis

Specific physical and chemical properties of 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene are not available in the literature I retrieved. However, fluorous compounds are known for their unique properties, such as enhanced thermal stability and stability towards oxidation compared to their hydrocarbon analogues4.


Safety And Hazards

Specific safety and hazard information for 2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene is not available in the literature I retrieved. However, it’s important to note that this compound is not intended for human or veterinary use1.


properties

IUPAC Name

2-deuterio-4-fluoro-1-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPWUFMFHBIKQI-VZOYEPQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deuterio-4-fluoro-1-(trideuteriomethoxy)benzene

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